molecular formula C15H16NO2+ B3021880 Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine CAS No. 4720-73-4

Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine

Cat. No.: B3021880
CAS No.: 4720-73-4
M. Wt: 242.29 g/mol
InChI Key: PUBLVNIUFCOQFU-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine is a chemical compound with the molecular formula C15H15NO2 . It has a molecular weight of 241.29 . The IUPAC name for this compound is 1,3-benzodioxol-5-yl-N-benzylmethanamine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzodioxol group attached to a benzylamine group . The InChI code for this compound is 1S/C15H15NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,16H,9-11H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 241.29 . Its molecular formula is C15H15NO2 .

Scientific Research Applications

BDBMA has been studied for its potential use in various scientific research applications. In drug development, BDBMA has been used as a lead compound for the development of novel drugs and drug delivery systems. In biocatalysis, BDBMA has been used as a substrate for enzyme-catalyzed reactions. In nanomaterial synthesis, BDBMA has been used as a starting material for the synthesis of nanomaterials such as nanotubes and nanowires. BDBMA has also been studied for its potential use as a photosensitizer in photodynamic therapy.

Advantages and Limitations for Lab Experiments

BDBMA has several advantages and limitations for use in laboratory experiments. One of the main advantages of BDBMA is its low toxicity and lack of adverse effects in humans. It is also relatively stable and easy to store and handle. However, BDBMA is not soluble in water and must be dissolved in a suitable solvent prior to use. Furthermore, BDBMA is relatively expensive and its availability is limited.

Future Directions

There are several potential future directions for the use of BDBMA. One potential application is in drug delivery systems, as BDBMA has been shown to have the potential to increase the solubility and bioavailability of drugs. Another potential application is in the synthesis of nanomaterials, as BDBMA has been shown to be a suitable starting material for the synthesis of nanotubes and nanowires. In addition, BDBMA may be useful for the development of novel drugs and drug delivery systems, as it has been shown to have the potential to modulate the activity of enzymes involved in drug metabolism. Finally, BDBMA may be useful for the development of new photodynamic therapies, as it has been shown to have the potential to act as a photosensitizer.

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl(benzyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-8,16H,9-11H2/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBLVNIUFCOQFU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C[NH2+]CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16NO2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426167
Record name 1,3-benzodioxol-5-ylmethyl(benzyl)azanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-73-4
Record name 1,3-benzodioxol-5-ylmethyl(benzyl)azanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine
Reactant of Route 2
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine
Reactant of Route 3
Reactant of Route 3
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine
Reactant of Route 4
Reactant of Route 4
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine
Reactant of Route 5
Reactant of Route 5
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine
Reactant of Route 6
Reactant of Route 6
Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.